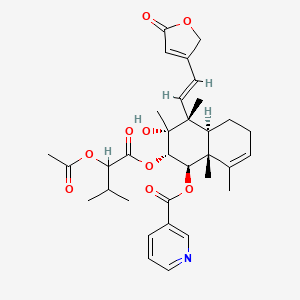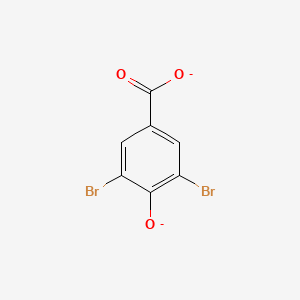
3,5-Dibromo-4-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dibromo-4-oxidobenzoate(2-) is dianon of 3,5-dibromo-4-hydroxybenzoic acid arising from deprotonation of both the carboxy and phenolic functions. It is a monocarboxylic acid anion and a phenolate anion. It is a conjugate base of a 3,5-dibromo-4-hydroxybenzoic acid.
Applications De Recherche Scientifique
Chemical Rearrangements and Reactions
- The reaction of 3,5-dibromo-4-hydroxybenzoic acid with NaNO2 in acetic acid leads to dibromonitrophenol through nitrosodecarboxylation, a process involving rearrangements and oxidation (Shishkin & Fadin, 2008).
Biotransformation and Environmental Impact
- 3,5-Dibromo-4-hydroxybenzoate undergoes biotransformation under various anaerobic conditions, indicating its environmental degradability and potential impact on ecological systems (Knight, Berman, & Häggblom, 2003).
Novel Catabolic Pathways
- A new oxidative decarboxylation pathway for 3,5-dibromo-4-hydroxybenzoate catabolism was identified in Pigmentiphaga sp. strain H8, broadening understanding of microbial catabolism of halogenated compounds (Chen et al., 2018).
Herbicide Resistance and Detoxification
- The bxn gene from Klebsiella ozaenae, encoding a nitrilase that converts bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid, has been used to create transgenic plants resistant to bromoxynil, demonstrating applications in agricultural biotechnology (Stalker, McBride, & Malyj, 1988).
Root Growth and Herbicide Metabolism
- The herbicides ioxynil and bromoxynil, derivatives of 3,5-dibromo-4-hydroxybenzoate, have been studied for their mode of action, metabolism, and impact on root growth in agricultural contexts (Wain, 1977).
Biodegradation and Environmental Processing
- Klebsiella pneumoniae subsp. ozaenae can metabolize bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid, furthering our understanding of the microbial processing of herbicides in the environment (McBride, Kenny, & Stalker, 1986).
Polymer Synthesis
- The synthesis of high molecular weight poly(4-hydroxybenzoate)s, including derivatives of 3,5-dibromo-4-hydroxybenzoic acid, demonstrates its application in creating new polymeric materials (Kricheldorf & Schwarz, 1984).
Enzymatic Transformations in Microorganisms
- Pseudomonas testosteroni's 3-Hydroxybenzoate 4-hydroxylase shows affinity for 3,5-dibromo-4-hydroxybenzoic acid, indicating its role in microbial transformations of similar compounds (Michalover, Ribbons, & Hughes, 1973).
Propriétés
Nom du produit |
3,5-Dibromo-4-hydroxybenzoate |
|---|---|
Formule moléculaire |
C7H2Br2O3-2 |
Poids moléculaire |
293.9 g/mol |
Nom IUPAC |
3,5-dibromo-4-oxidobenzoate |
InChI |
InChI=1S/C7H4Br2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12)/p-2 |
Clé InChI |
PHWAJJWKNLWZGJ-UHFFFAOYSA-L |
SMILES canonique |
C1=C(C=C(C(=C1Br)[O-])Br)C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



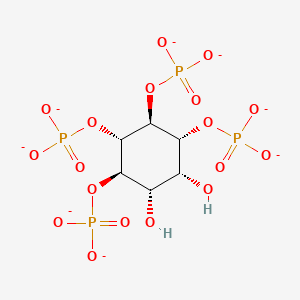
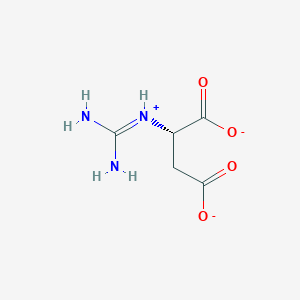
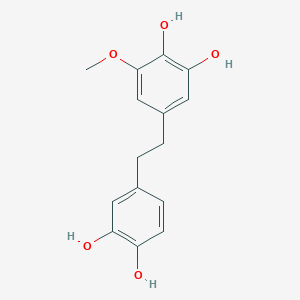

![(2S,3S,3a'S,4S,5'R)-8'-Hydroxy-4-[(3S)-3-(methoxycarbonyl)-3-methyl-2-oxopentyl]-3-methyl-5'-pentyl-3',3a',5',6'-tetrahydrospiro[oxolane-2,2'-pyrano[2,3,4-de][1]benzopyran]-9'-carboxylic acid](/img/structure/B1263399.png)
![TG(16:1(9Z)/16:1(9Z)/18:2(9Z,12Z))[iso3]](/img/structure/B1263400.png)

![N-[1-(2,6-difluorophenyl)sulfonyl-3-pyrrolidinyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263402.png)

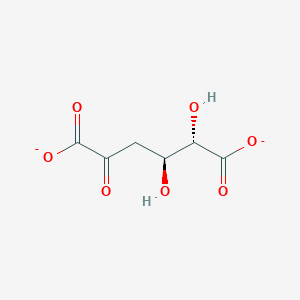
![4,9-Dioxo-1-H-naphth[2.3-D]imidazolium, bromide](/img/structure/B1263409.png)
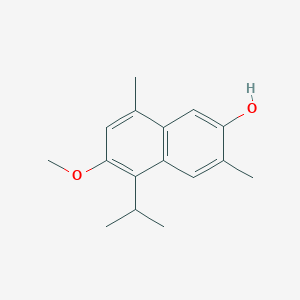
![N-cyclohexyl-4-imidazo[1,2-a]pyridin-3-yl-N-methylpyrimidin-2-amine](/img/structure/B1263415.png)
